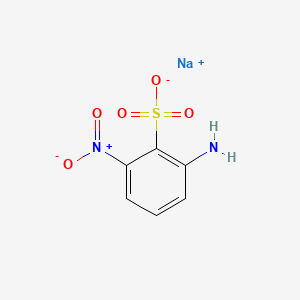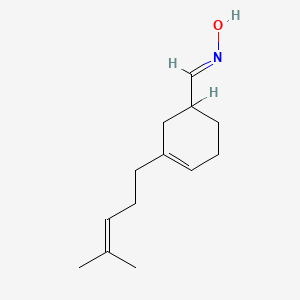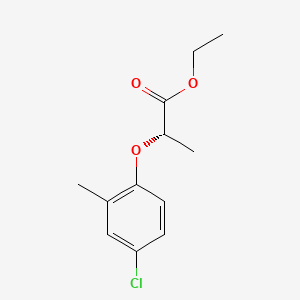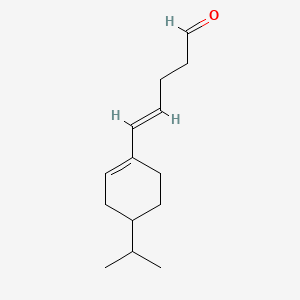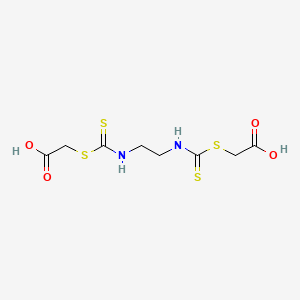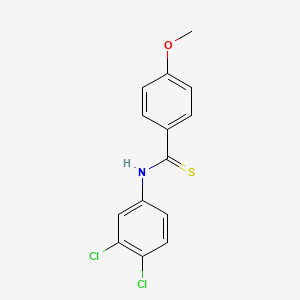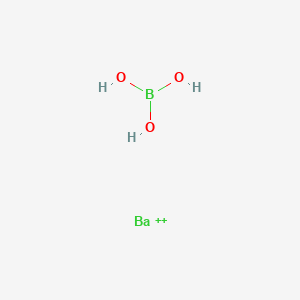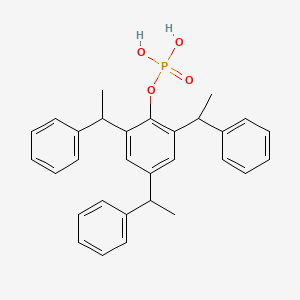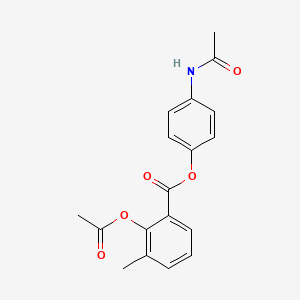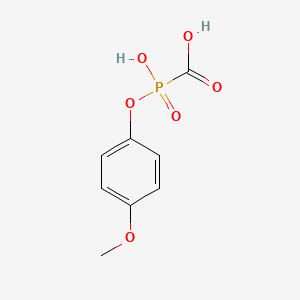
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, a carboxylic acid group, and a hydroxy(4-methoxyphenoxy) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide typically involves the reaction of a phosphine precursor with a suitable carboxylic acid derivative. One common method is the reaction of a chlorophosphine with a Grignard reagent derived from 4-methoxyphenol, followed by oxidation to form the phosphine oxide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy(4-methoxyphenoxy) group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols or aldehydes.
科学的研究の応用
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can coordinate with metal ions, influencing catalytic activity. The hydroxy(4-methoxyphenoxy) moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Phosphinecarboxylic acid, hydroxy(phenoxy)-, oxide
- Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, oxide
- Phosphinecarboxylic acid, hydroxy(4-chlorophenoxy)-, oxide
Uniqueness
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide is unique due to the presence of the 4-methoxyphenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in selective catalysis and targeted drug design .
特性
CAS番号 |
74270-25-0 |
|---|---|
分子式 |
C8H9O6P |
分子量 |
232.13 g/mol |
IUPAC名 |
[hydroxy-(4-methoxyphenoxy)phosphoryl]formic acid |
InChI |
InChI=1S/C8H9O6P/c1-13-6-2-4-7(5-3-6)14-15(11,12)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12) |
InChIキー |
MNLGQNVSBMBKQH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OP(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


